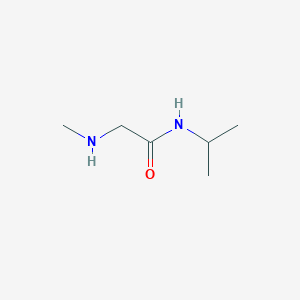

N-isopropyl-2-(methylamino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

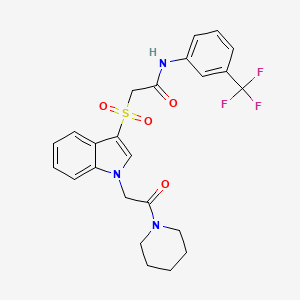

N-isopropyl-2-(methylamino)acetamide, also known as N-isopropyl-2-(methylamino)acetamide hydrochloride, is a chemical compound with the empirical formula C6H14N2O . It has a molecular weight of 130.19 .

Molecular Structure Analysis

The SMILES string for N-isopropyl-2-(methylamino)acetamide is CNCC(=O)NC©C . The InChI is 1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis

N-isopropyl-2-(methylamino)acetamide has a molecular weight of 130.19 . The SMILES string for this compound is CNCC(=O)NC©C , and the InChI is 1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) .Wissenschaftliche Forschungsanwendungen

Metal Ion Uptake

N-isopropyl acrylamide polymer gels, including N-isopropyl-2-(methylamino)acetamide, are studied for their capability to absorb metal ions like zinc, nickel, and chromium. Research shows that these gels, especially those containing certain copolymers, are effective in taking up these metal ions from solutions. This feature is notable for environmental and industrial applications where heavy metal capture is crucial (Lehto et al., 1998).

Torsional Potential in Dipeptide Models

Studies on molecules like N-isopropyl acetamide have been crucial in understanding the torsional potential in dipeptide models. This research is significant for the field of biochemistry, particularly in protein structure and function analysis (Kolaskar et al., 1975).

Biological Cell Detachment

Poly(N-isopropyl acrylamide) and its derivatives, including N-isopropyl-2-(methylamino)acetamide, have been widely used in bioengineering for the nondestructive release of biological cells and proteins. This application is crucial in the study of extracellular matrices, cell sheet engineering, tissue transplantation, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

Fluorinating Agents in Synthesis

Research shows the use of compounds like N-isopropyl-2-(methylamino)acetamide as efficient fluorinating agents in the synthesis of various organic compounds. This application is particularly important in the pharmaceutical and chemical industries for the production of enantiocontrolled compounds (Fritz-Langhals, 1994).

Pharmaceutical Formulation Analysis

N-isopropyl-2-(methylamino)acetamide is also involved in pharmaceutical research, particularly in the development and validation of analytical methods for drug formulations. This includes techniques for the determination of specific compounds in gel formulations (Shabir, 2004).

Controlled Polymerization for Drug Delivery

Poly(N-isopropyl acrylamide), derived from N-isopropyl-2-(methylamino)acetamide, is extensively investigated for controlled polymerization, which is crucial in drug delivery applications. The research focuses on developing conditions that enable controlled polymerization at room temperature, which is important for biomedical applications (Convertine et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(methylamino)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8-6(9)4-7-3/h5,7H,4H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMIIFWHFZEOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide](/img/structure/B2375582.png)

![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)

![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)